Glycine, N-(3,4,5-trihydroxybenzoyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3,4,5-trihydroxybenzoyl)- typically involves the reaction of glycine with 3,4,5-trihydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the glycine and the benzoic acid derivative. The reaction conditions often include a solvent like dimethylformamide (DMF) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for Glycine, N-(3,4,5-trihydroxybenzoyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(3,4,5-trihydroxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield partially or fully reduced derivatives of the original compound.
Scientific Research Applications
Glycine, N-(3,4,5-trihydroxybenzoyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Its potential anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: It can be used in the formulation of cosmetics and skincare products due to its antioxidant activity.
Mechanism of Action
The mechanism of action of Glycine, N-(3,4,5-trihydroxybenzoyl)- involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are primarily due to its ability to scavenge free radicals and reduce oxidative stress. It can modulate the activity of enzymes involved in oxidative stress responses and influence signaling pathways related to inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
Gallic Acid: A precursor to Glycine, N-(3,4,5-trihydroxybenzoyl)-, known for its antioxidant properties.
Tannic Acid: A polyphenol with multiple hydroxyl groups, similar in structure to Glycine, N-(3,4,5-trihydroxybenzoyl)-.
1,4,8-Trihydroxynaphthalene-1-O-β-D-[6′-O-(3″,4″,5″-trihydroxybenzoyl)]glucopyranoside: A compound with a similar trihydroxybenzoyl group.
Uniqueness
Glycine, N-(3,4,5-trihydroxybenzoyl)- is unique due to its combination of glycine and 3,4,5-trihydroxybenzoic acid, which imparts both amino acid and polyphenolic properties. This dual nature allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
55880-99-4 |
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Molecular Formula |
C9H9NO6 |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
2-[(3,4,5-trihydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H9NO6/c11-5-1-4(2-6(12)8(5)15)9(16)10-3-7(13)14/h1-2,11-12,15H,3H2,(H,10,16)(H,13,14) |
InChI Key |
CEPDUQPLHPYNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
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